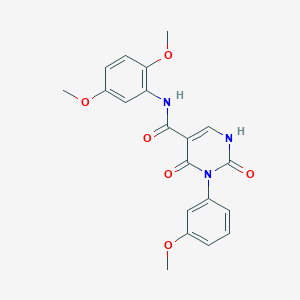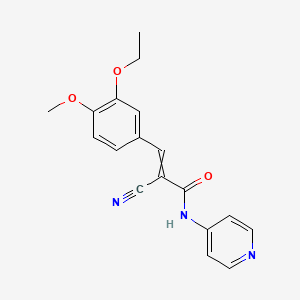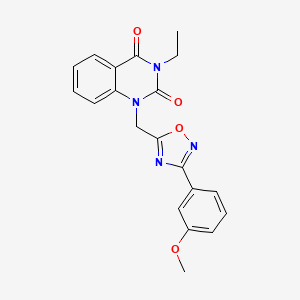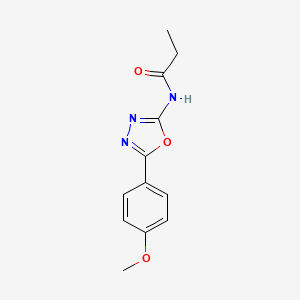
(3-Amino-5-((4-fluorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((4-fluorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C25H21FN2O3S2 and its molecular weight is 480.57. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((4-fluorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((4-fluorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
APTM has been evaluated for its anticancer properties, particularly against human colon cancer HCT116 cells. The study found that APTM inhibits the growth of HCT116 cells in a dose- and time-dependent manner through the induction of apoptosis, a process that is dependent on the presence of the tumor suppressor protein p53. The compound's growth inhibitory effect was associated with apoptosis induction rather than cell cycle arrest. This suggests that APTM could serve as a promising lead compound for the development of new treatments for human colon cancer, highlighting its significant potential in oncological research (Liao et al., 2017).
Material Science Applications
In material science, derivatives of thiophene-containing compounds similar to APTM have been synthesized and characterized for various applications. One study reported on the synthesis and characterization of compounds for potential use in antibacterial activity, showcasing the versatility of thiophene derivatives in developing new materials with specific biological properties (Shahana & Yardily, 2020). Another research focused on the development of poly(arylene ether sulfone) anion exchange membranes incorporating benzyl-quaternary ammonium groups, derived from similar ketone monomers. These membranes exhibited promising properties for use in electrochemical applications, including high hydroxide conductivity and good chemical stability, highlighting the compound's application in the development of advanced materials (Shi et al., 2017).
Chemical Synthesis Intermediates
The thiophene heterocyclic compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. Studies have explored their use in synthesizing novel Schiff bases, which have shown excellent in vitro antimicrobial activity, demonstrating the compound's utility in creating new antimicrobial agents (Puthran et al., 2019). Another research highlighted the synthesis and antioxidant properties of derivatives, indicating their potential as effective antioxidants and radical scavengers, further showcasing the broad applicability of these compounds in pharmaceutical and biochemical research (Çetinkaya et al., 2012).
properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-15-8-13-20(16(2)14-15)22(29)23-21(27)24(33(30,31)19-6-4-3-5-7-19)25(32-23)28-18-11-9-17(26)10-12-18/h3-14,28H,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWZPASUSQPLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((4-fluorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720365.png)



![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2720374.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2720375.png)

![2-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2720377.png)

![Ethyl 2-[(3,5-dichlorophenyl)amino]acetate](/img/structure/B2720379.png)

![N-(sec-butyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2720384.png)
![6-(3-Chloro-4-methylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2720385.png)
![(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2720386.png)